molecular formula C6H9Cl3O2 B11968042 2,3,4-Trichlorobutyl acetate CAS No. 35128-50-8

2,3,4-Trichlorobutyl acetate

Cat. No.: B11968042
CAS No.: 35128-50-8
M. Wt: 219.5 g/mol
InChI Key: YJZNPEOYUFNCNW-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobutyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of three chlorine atoms attached to a butyl group, which is then esterified with acetic acid.

Properties

CAS No.

35128-50-8

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

2,3,4-trichlorobutyl acetate

InChI

InChI=1S/C6H9Cl3O2/c1-4(10)11-3-6(9)5(8)2-7/h5-6H,2-3H2,1H3

InChI Key

YJZNPEOYUFNCNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(CCl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichlorobutyl acetate typically involves the esterification of 2,3,4-trichlorobutanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichlorobutyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,3,4-trichlorobutanol and acetic acid in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to form 2,3,4-trichlorobutanol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,3,4-Trichlorobutanol and acetic acid.

    Reduction: 2,3,4-Trichlorobutanol.

    Substitution: Various substituted butyl acetates depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trichlorobutyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its ester functionality.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobutyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 2,3,4-trichlorobutanol and acetic acid. The trichlorobutanol can then interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trichlorobutanol: The alcohol precursor to 2,3,4-Trichlorobutyl acetate.

    2,3,4-Trichlorobutyric acid: A related compound with a carboxylic acid group instead of an ester.

    2,3,4-Trichlorobutyl chloride: A compound where the ester group is replaced with a chloride.

Uniqueness

This compound is unique due to its ester functionality, which imparts distinct chemical and physical properties compared to its alcohol, acid, and chloride counterparts. The presence of the ester group makes it more suitable for applications in fragrances and flavors, where a pleasant aroma is desired.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for producing high-purity 2,3,4-Trichlorobutyl acetate, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves esterification of 2,3,4-trichlorobutanol with acetic anhydride under acid catalysis. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Sulfuric acid (0.5–1 mol%) is commonly used, but p-toluenesulfonic acid reduces charring risks .
  • Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to isolate the compound from unreacted trichlorobutanol and acetic acid byproducts.
    • Validation : Purity can be confirmed via GC-MS (>98% purity) and 1H^1H-NMR (absence of hydroxyl proton signals at δ 1.5–2.0 ppm) .

Q. How can researchers optimize analytical methods (e.g., chromatography, spectroscopy) for accurate quantification of this compound in complex matrices?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210–230 nm (for chlorinated compounds). Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry .
  • Mass Spectrometry : GC-EI-MS (electron ionization) at 70 eV provides diagnostic fragments (e.g., m/z 83 [CH2_2Cl+^+], m/z 43 [CH3_3CO+^+]) for structural confirmation .
  • Challenges : Co-elution with other chlorinated esters may occur; use tandem MS (MRM mode) for specificity in environmental samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Exposure Controls :

  • Ventilation : Use fume hoods for synthesis and sample preparation (TLV: 5 ppm recommended for chlorinated esters) .
  • PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles (resistant to chlorinated solvents).
    • Waste Management :
  • Segregate waste in halogenated solvent containers; incineration at >1,000°C with alkaline scrubbers neutralizes HCl emissions .
    • First Aid : For skin contact, wash with 5% sodium bicarbonate solution to hydrolyze residual acetate .

Advanced Research Questions

Q. How do steric and electronic effects of the trichlorobutyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl carbon, accelerating hydrolysis (e.g., pseudo-first-order rate constant kobsk_{\text{obs}} = 3.2 × 103^{-3} s1^{-1} in pH 7 buffer at 25°C).
  • Steric hindrance from the trichlorobutyl group reduces SN2 reactivity compared to less substituted analogs (e.g., 2-chlorobutyl acetate) .
    • Experimental Design : Compare kinetics via 13C^{13}C-NMR or conductometric titration under varying pH and solvent polarities .

Q. What strategies resolve contradictions in reported environmental persistence data for this compound?

  • Data Discrepancies : Half-life (t1/2t_{1/2}) in soil ranges from 14–90 days across studies.
  • Resolution Framework :

Matrix Effects : Organic-rich soils slow hydrolysis due to adsorption; validate using OECD 307 guidelines.

Microbial Activity : Screen for esterase-producing microbes (e.g., Pseudomonas spp.) via metagenomic analysis .

Abiotic Factors : UV irradiation (λ = 254 nm) accelerates photodegradation by cleaving C-Cl bonds (quantify via LC-TOF-MS) .

Q. How can computational modeling (e.g., DFT, QSAR) predict the ecotoxicological profile of this compound?

  • DFT Applications :

  • Calculate LUMO energies to predict electrophilic attack sites (e.g., LUMO = -1.8 eV indicates high reactivity with nucleophiles like glutathione).
  • Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-31G(d) basis set .
    • QSAR Models : Use EPA’s EPI Suite to estimate log KowK_{\text{ow}} (predicted 3.2) and bioconcentration factor (BCF = 120 L/kg) .

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